physicochemical properties of 5,7-Difluoroquinoline-2-carboxylic acid
physicochemical properties of 5,7-Difluoroquinoline-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluoroquinoline-2-carboxylic Acid
Abstract
5,7-Difluoroquinoline-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore, and the introduction of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive analysis of the core , offering both established data and predictive insights based on analogous structures. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and application development.
Molecular Identity and Structure
A precise understanding of the molecular structure is the foundation for evaluating all other physicochemical properties.
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Chemical Name: 5,7-Difluoroquinoline-2-carboxylic acid
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CAS Number: 256930-51-5[3]
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Molecular Formula: C₁₀H₅F₂NO₂[3]
The structure consists of a quinoline ring system, which is an aromatic heterocyclic scaffold, substituted with a carboxylic acid group at the 2-position and two fluorine atoms at the 5- and 7-positions.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.15 g/mol | [3] |
| SMILES Code | O=C(C1=NC2=CC(F)=CC(F)=C2C=C1)O | [3] |
| InChI Key | Information not available in search results. | |
The presence of the carboxylic acid group, a hydrogen bond donor and acceptor, alongside the electronegative fluorine atoms and the nitrogen heteroatom, dictates the compound's polarity, acidity, and potential for intermolecular interactions.
Physical and Chemical Properties
These macroscopic properties are a direct consequence of the underlying molecular structure and intermolecular forces.
State, Appearance, and Odor
Aromatic carboxylic acids are typically crystalline solids at room temperature, often appearing as white or off-white powders.[4] While specific data for this compound is not available, it is expected to follow this trend. Aliphatic carboxylic acids are known for strong odors, but aromatic variants generally have fainter smells.[4]
Melting and Boiling Points
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Melting Point: Aromatic carboxylic acids exhibit relatively high melting points due to their ability to form stable, hydrogen-bonded dimers and pack efficiently into a crystal lattice.[4] For comparison, the non-fluorinated parent compound, quinoline-2-carboxylic acid, has a melting point of 156-158 °C.[5] The addition of fluorine atoms typically increases the molecular weight and can influence crystal packing, often leading to a higher melting point.
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Boiling Point: Carboxylic acids have significantly higher boiling points than other organic molecules of similar molecular weight due to strong intermolecular hydrogen bonding.[4] However, like many complex organic molecules, 5,7-Difluoroquinoline-2-carboxylic acid is expected to decompose at or before its boiling point under atmospheric pressure.
Solubility Profile
The solubility of this compound is governed by the interplay between the polar carboxylic acid group and the largely nonpolar, rigid aromatic ring system.
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Water: The solubility in pure water is expected to be low. While the carboxylic acid group can hydrogen bond with water, the large aromatic surface area limits aqueous solubility.[6]
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Organic Solvents: It is predicted to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol.[5]
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pH-Dependent Solubility: As a carboxylic acid, its solubility is highly dependent on pH.[7] In acidic solutions (pH below its pKa), the compound will be in its neutral, less soluble form. In basic solutions (pH above its pKa), it will deprotonate to form the more soluble carboxylate salt. It is therefore expected to be soluble in aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃).[8] This behavior is crucial for designing extraction, purification, and formulation protocols.
Acidity (pKa)
The pKa value is a critical parameter that quantifies the acidity of the carboxylic acid proton. No experimental pKa for 5,7-Difluoroquinoline-2-carboxylic acid was found.
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Predicted pKa: A typical carboxylic acid has a pKa in the range of 4-5.[9] However, the acidity of the -COOH group in this molecule is significantly enhanced by the strong electron-withdrawing inductive effects of the two fluorine atoms and the nitrogen atom within the quinoline ring. These groups stabilize the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation and thus lowering the pKa. The pKa is therefore predicted to be lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2).
Spectroscopic Characterization
Spectroscopic techniques provide fingerprint-level identification and structural confirmation. The following sections describe the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.
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¹H NMR Spectroscopy:
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Carboxylic Acid Proton (-COOH): A characteristically broad singlet is expected far downfield, typically in the δ 10-13 ppm range, due to strong deshielding and hydrogen bonding.[2][10]
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Aromatic Protons: Signals for the five protons on the quinoline ring are expected in the δ 7.0-9.0 ppm region.[2] Their exact chemical shifts and coupling patterns (splitting) will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (-COOH): A single peak is expected in the deshielded region of δ 165-185 ppm.[2][11]
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Aromatic Carbons: The carbons of the quinoline ring will resonate between δ 115-150 ppm.[2] The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a definitive diagnostic feature.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Description | Source |
|---|---|---|---|
| 3300 - 2500 | O-H stretch (Carboxylic acid) | A very broad and strong band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. | [2][12] |
| ~1725 - 1700 | C=O stretch (Carboxylic acid) | A very strong and sharp absorption, indicative of the carbonyl group. Conjugation with the quinoline ring may shift this slightly. | [2][12] |
| 1600 - 1450 | C=C and C=N stretch (Aromatic) | Multiple medium to strong bands from the quinoline ring system. | [2] |
| 1320 - 1210 | C-O stretch (Carboxylic acid) | A medium intensity band, coupled with the O-H bend. | [2] |
| 1250 - 1000 | C-F stretch (Aryl-Fluoride) | Strong absorptions characteristic of the carbon-fluorine bonds. | |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electrospray Ionization (ESI) is a common technique for such molecules.
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Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 210.15 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 208.15 would be observed.
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Key Fragmentation Patterns: Tandem MS (MS/MS) would reveal characteristic fragmentation. A primary and highly diagnostic loss is that of the carboxylic acid group, either as a neutral loss of CO₂ (44 Da) or the COOH radical (45 Da).[13] Further fragmentation would involve the stable difluoroquinoline ring system.[14]
Experimental Protocols
The following section details standardized, step-by-step methodologies for the experimental determination of key physicochemical properties.
Protocol: Qualitative Solubility Assessment
This protocol provides a systematic approach to determine the solubility of 5,7-Difluoroquinoline-2-carboxylic acid in a range of common laboratory solvents.
Methodology:
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Preparation: Place approximately 5-10 mg of the compound into separate small, clean test tubes.
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Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, DMSO).
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Mixing: Vigorously shake or vortex each tube for 30-60 seconds.
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Observation: Observe if the solid dissolves completely. If it does, the compound is classified as "soluble."
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Incremental Addition: If the solid does not dissolve, add another 0.5 mL of the solvent and mix again. Repeat up to a total volume of 3 mL.
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Classification:
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Soluble: Complete dissolution in ≤ 3 mL of solvent.
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Slightly Soluble: Partial dissolution is observed.
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Insoluble: No visible dissolution.
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Caption: Workflow for qualitative solubility testing.
Protocol: pKa Determination by UV-Vis Spectrophotometry
This method relies on the principle that the protonated (acidic) and deprotonated (basic) forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance across a range of pH values, the pKa can be determined.
Methodology:
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Stock Solution: Prepare a concentrated stock solution of 5,7-Difluoroquinoline-2-carboxylic acid in a suitable solvent like methanol or DMSO.
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Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range from approximately 2 to 10 (e.g., citrate, phosphate, borate buffers).
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Sample Preparation: For each pH value, prepare a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration is low enough to be within the linear range of the spectrophotometer.
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Spectral Scan: For each sample, scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to identify the wavelength of maximum absorbance difference (λ_iso) between the acidic and basic forms.
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Absorbance Measurement: Measure the absorbance of each sample at the predetermined wavelength (λ_iso).
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Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed, and the pKa corresponds to the pH at the inflection point of the curve.[15]
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion
5,7-Difluoroquinoline-2-carboxylic acid possesses a unique combination of structural features that define its physicochemical profile. It is predicted to be a solid with a high melting point, limited water solubility that can be modulated by pH, and an acidity greater than that of simple aromatic carboxylic acids. Its spectroscopic properties are distinguished by the influences of the quinoline core and fluorine substituents. The experimental protocols provided herein offer a robust framework for the empirical validation of these properties, which is essential for advancing the application of this compound in research and development.
References
-
Benchchem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. 5
-
MDPI. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). 16
-
Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 8
-
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. 7
-
ResearchGate. (A) Plot of absorbance versus pH. (B) Plot for determination of pKa. 15
-
BLD Pharm. 256930-51-5|5,7-Difluoroquinoline-2-carboxylic acid. 3
-
PMC. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. 17
-
MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. 1
-
Benchchem. Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid. 2
-
Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. 13
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. 11
-
Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. 12
-
Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. 4
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 10
-
PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. 14
-
Reddit. carboxylic acid solubility + TLC. 6
-
Unknown Source. Approximate pKa chart of the functional groups: values to know. 9
Sources
- 1. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 256930-51-5|5,7-Difluoroquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.indiana.edu [chem.indiana.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
